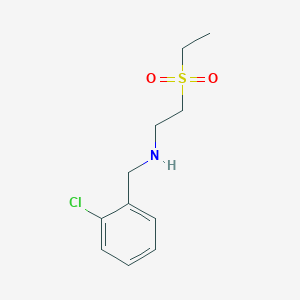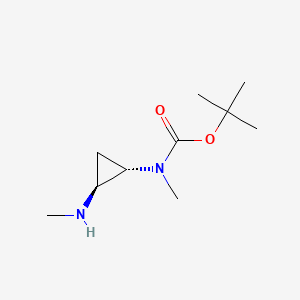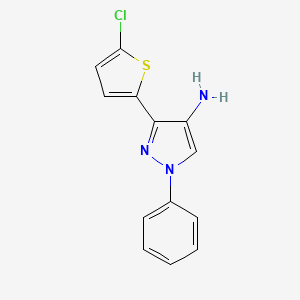
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine: is an organic compound characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with ethylsulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- n-(2-Chlorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(propylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(butylsulfonyl)ethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfonyl group.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with molecular targets.
- Applications: While all these compounds may share similar applications, the specific properties of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine make it particularly suitable for certain reactions or interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H16ClNO2S |
|---|---|
Molekulargewicht |
261.77 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI-Schlüssel |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)





![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)



